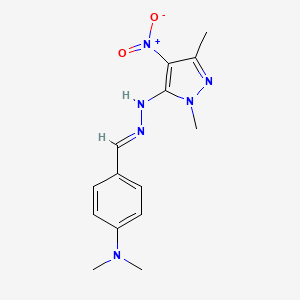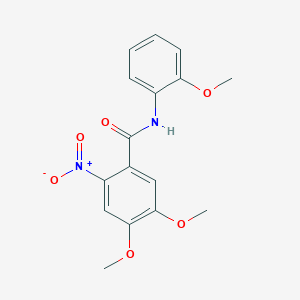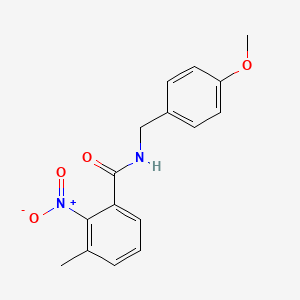
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide, also known as HDMP-28, is a synthetic compound that belongs to the family of substituted cathinones. It is a psychoactive substance that has been found to have stimulant properties. HDMP-28 is a relatively new research chemical that has gained popularity among the scientific community due to its potential applications in various fields of research.
Mechanism of Action
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can produce a stimulant effect. 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide also has some affinity for the serotonin and norepinephrine transporters, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain. These effects are thought to be responsible for the stimulant properties of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide is that it has a relatively simple chemical structure, which makes it easier to synthesize and modify compared to other psychoactive compounds. Additionally, 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide. One area of interest is the development of new psychoactive compounds based on the structure of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide. Another area of interest is the investigation of the long-term effects of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide on the brain and behavior. Additionally, 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide may have potential applications in the treatment of neurological and psychiatric disorders, although more research is needed to determine its safety and efficacy for these purposes.
Conclusion:
In conclusion, 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action as a dopamine reuptake inhibitor makes it a useful tool for studying the role of dopamine in the brain. 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has been found to produce a range of biochemical and physiological effects, including increased locomotor activity and hyperthermia. While 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has some advantages for lab experiments, its safety and efficacy for human use are still uncertain. Further research is needed to fully understand the potential applications and limitations of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide.
Scientific Research Applications
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has been found to act as a dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. In pharmacology, 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In medicinal chemistry, 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has been used as a starting point for the development of new psychoactive compounds.
properties
IUPAC Name |
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-13-8-9-15(20-2)14(11-13)17-16(18)10-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADZISSPILABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)





![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)